1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic compound. This means it contains atoms of at least two different elements in its rings . The presence of the ethoxy and sulfonyl groups suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups . For example, the sulfonyl group is typically a good leaving group, which means it can be replaced by other groups in a chemical reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be predicted based on the compound’s structure and the properties of its functional groups .Scientific Research Applications
Antinociceptive Pharmacology
A study focused on the antinociceptive pharmacology of a related compound, LF22-0542, which is a novel nonpeptidic B1 antagonist. It showed significant antinociceptive actions in various mouse and rat models, suggesting its potential utility for treating inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).
Chemical Synthesis and Coordination
Research involving the synthesis of compounds related to 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, and their interaction with nickel centers, was conducted. This study offers insights into the structural characteristics and potential applications in coordination chemistry (Bermejo et al., 2000).
Imidazole-Based Compounds in Chemistry
Another study explored imidazole-based bisphenol compounds for their potential in hosting anions, revealing the structural significance and potential applications in chemical sensing and material science (Nath & Baruah, 2012).
Synthesis and Potential Therapeutic Applications
Various studies have been conducted on the synthesis of related imidazole derivatives and their potential therapeutic applications. This includes research on their role as antiarthritic and analgesic agents, with some compounds showing potent activity in relevant assays (Sharpe et al., 1985).
Fluorescence Sensing
Lanthanide-based metal-organic frameworks using imidazole derivatives have been investigated for their fluorescence sensing capabilities, particularly for benzaldehyde-based derivatives (Shi et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. This is typically studied in the context of biological systems, such as how a drug interacts with its target in the body.
Safety and Hazards
Properties
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-24-17-12-15(3)18(13-14(17)2)25(22,23)21-11-10-20-19(21)16-8-6-5-7-9-16/h5-9,12-13H,4,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKCHDSDDJQTHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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